![molecular formula C16H12N2O3 B2738700 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 949393-13-9](/img/structure/B2738700.png)
4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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Description
4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of oxadiazole derivatives, which have been studied extensively for their diverse biological activities.
Scientific Research Applications
Corrosion Inhibition Properties Research has highlighted the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. Studies conducted by Ammal, Prajila, and Joseph (2018) demonstrated that these compounds act as protective layers against corrosion, substantiated by gravimetric, electrochemical, and SEM analyses. The adsorption characteristics adhere to the Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism on the mild steel surface (Ammal, Prajila, & Joseph, 2018).
Liquid Crystalline and Mesomorphic Behaviors Another study by Ali and Tomi (2018) synthesized two series containing a 1,2,4-oxadiazole ring, exploring their mesomorphic behaviors. The study found that compounds with different terminal groups displayed distinct nematic phases, highlighting the impact of 1,2,4-oxadiazole rings and terminal alkyl chain lengths on liquid crystalline properties (Ali & Tomi, 2018).
Anticancer Activity The anticancer evaluation of 1,3,4-oxadiazole derivatives was also explored. Salahuddin et al. (2014) synthesized derivatives using o-phenylenediamine and naphthalene-1-acetic acid, leading to compounds evaluated for in vitro anticancer activity. One derivative showed significant activity against breast cancer cell lines, indicating the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Salahuddin et al., 2014).
Photoluminescent Properties Han et al. (2010) investigated the photoluminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophore. These compounds exhibited wide mesomorphic temperature ranges and strong blue fluorescence emissions, suggesting their potential use in optoelectronic devices (Han et al., 2010).
Molecular Docking and Antifungal Evaluation Nimbalkar et al. (2016) synthesized a series of compounds with antifungal activity, utilizing molecular sieves and sonication. The compounds exhibited promising antifungal activity against several human pathogenic fungal strains and showed good binding in molecular docking studies, indicating their potential as antifungal drugs (Nimbalkar et al., 2016).
properties
IUPAC Name |
4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-3-2-4-13(9-10)15-18-17-14(21-15)11-5-7-12(8-6-11)16(19)20/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZNMMMQDMRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
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